6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

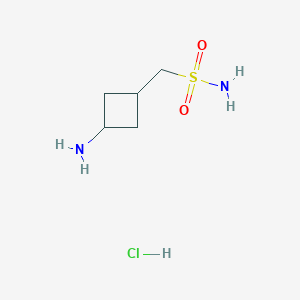

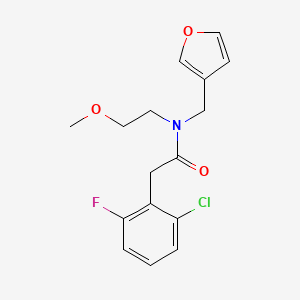

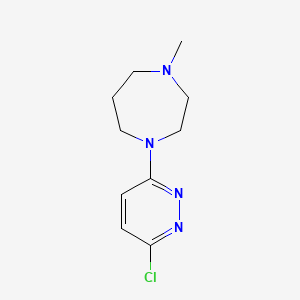

The compound contains several functional groups including a methyl group , an oxadiazole ring , a pyridine ring , and a piperidine ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can often be viewed using Java or Javascript .Scientific Research Applications

Nicotinamide Metabolism and Its Implications

Nicotinamide , an amide form of vitamin B3, plays a crucial role in various metabolic processes, including serving as a precursor for nicotinamide adenine dinucleotide (NAD+) , an essential molecule in cellular metabolism. The metabolism of nicotinamide and its derivatives has been a subject of extensive research due to its implications in health and disease. For instance, alterations in nicotinamide metabolism have been observed in conditions like bladder cancer , where significant changes in the concentration of nicotinamide metabolites were linked to the disease's development. This points to potential biomarkers for tracking pathological processes in cancer (Mierzejewska et al., 2018).

Nicotinamide in Neurological Conditions

Research has also explored the role of nicotinamide and its metabolism in neurological conditions. Nicotinamide N-methyltransferase (NNMT) , an enzyme involved in the methylation of nicotinamide, was found to be elevated in the cerebrospinal fluid of patients with Parkinson's disease , suggesting a potential involvement in the disease's pathogenesis (Aoyama et al., 2001). Furthermore, an ability to methylate azaheterocyclic amines at a higher rate in Parkinson's disease was observed, indicating a unique metabolic feature that could influence disease onset or progression (Aoyama et al., 2000).

Nicotinamide and Aging

The aging process has been linked to changes in the NAD+ metabolome , with evidence suggesting that maintaining optimal levels of NAD+ could mitigate aging-related disorders. A study investigating the plasma and urine NAD+ metabolome during a 6-hour intravenous infusion of NAD+ highlighted the body's rapid and complete removal of NAD+ from plasma, underscoring the complexity of NAD+ metabolism and its potential therapeutic implications in aging and age-related diseases (Grant et al., 2019).

Environmental Exposures and Metabolic Impact

The impact of environmental exposures on nicotinamide metabolism has also been a topic of interest. A study on the exposure of South Australian children to organophosphorus and pyrethroid pesticides highlighted the widespread chronic exposure to these compounds, which could potentially influence nicotinamide metabolism and its related biological processes, emphasizing the need for further investigation into environmental factors affecting human health (Babina et al., 2012).

Mechanism of Action

properties

IUPAC Name |

6-methyl-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-13-5-6-15(12-22-13)19(27)24-16-7-10-26(11-8-16)18-17(4-3-9-21-18)20-23-14(2)25-28-20/h3-6,9,12,16H,7-8,10-11H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVRAWPJZBPBGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Morpholin-4-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2647648.png)

![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2647654.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2647659.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2647664.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647666.png)